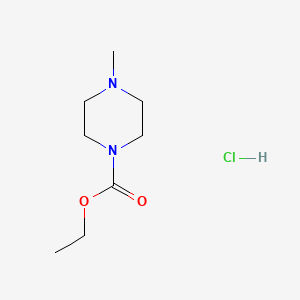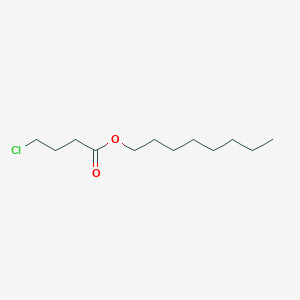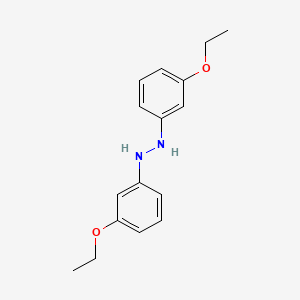
1,2-Bis(3-ethoxyphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-ethoxyphenyl)hydrazine is an organic compound with the molecular formula C16H20N2O2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-ethoxyphenyl)hydrazine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C9H10O+N2H4→C16H20N2O2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-ethoxyphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
1,2-Bis(3-ethoxyphenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-ethoxyphenyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions that generate reactive intermediates, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3-methoxyphenyl)hydrazine
- 1,2-Bis(4-ethoxyphenyl)hydrazine
- 1,2-Bis(3,4-dimethoxyphenyl)hydrazine
Uniqueness
1,2-Bis(3-ethoxyphenyl)hydrazine is unique due to the presence of ethoxy groups at the 3-position of the phenyl rings. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other hydrazine derivatives.
Properties
CAS No. |
1034-18-0 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1,2-bis(3-ethoxyphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
DQSFFSJOQMQSAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NNC2=CC(=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



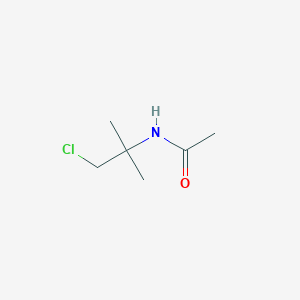
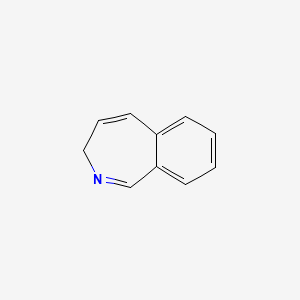
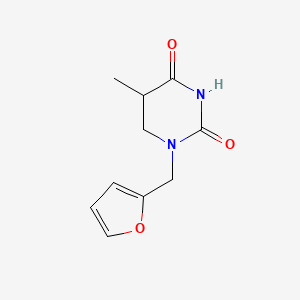
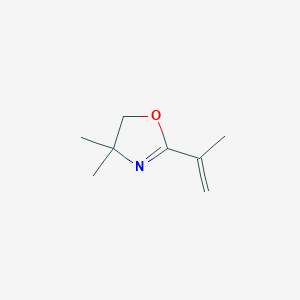
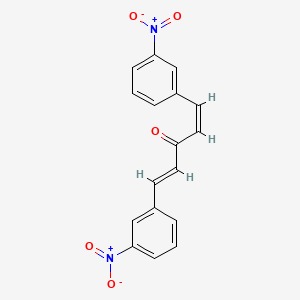

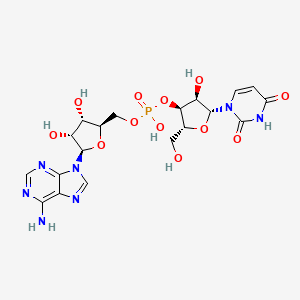
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
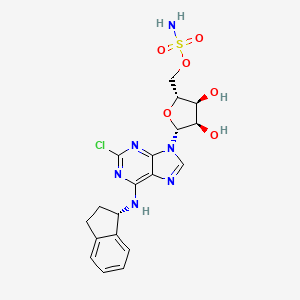
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
